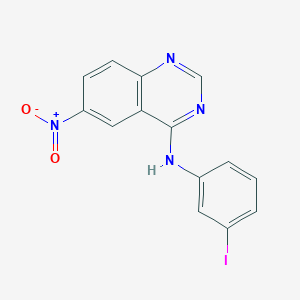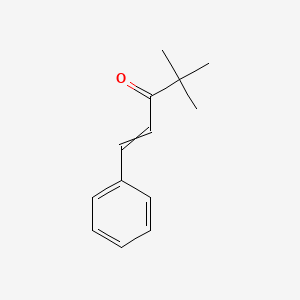
5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole is a heterocyclic compound that contains both pyridine and oxadiazole rings
Vorbereitungsmethoden
The synthesis of 5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole typically involves the reaction of 2-chloropyridine-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with a suitable reagent, such as phosphorus oxychloride, to yield the oxadiazole ring . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole can be compared with other similar compounds such as:
5-(2-Chloropyridin-4-yl)-1,2,4-triazole: Similar structure but contains a triazole ring instead of an oxadiazole ring.
5-(2-Chloropyridin-4-yl)-3-(pyridin-3-yl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring. The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H7ClN4O |
|---|---|
Molekulargewicht |
258.66 g/mol |
IUPAC-Name |
5-(2-chloropyridin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H7ClN4O/c13-10-6-8(3-5-15-10)12-16-11(17-18-12)9-2-1-4-14-7-9/h1-7H |
InChI-Schlüssel |
RUNXZKXIGISMAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-morpholinyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B8687806.png)






![7-Chloro-5-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B8687839.png)





